Cas no 58378-33-9 (1-(Dimethoxymethyl)-2-methoxybenzene)

1-(Dimethoxymethyl)-2-methoxybenzene structure
58378-33-9 structure
Product Name:1-(Dimethoxymethyl)-2-methoxybenzene
CAS No:58378-33-9
MF:C10H14O3
MW:182.216363430023
CID:1610253
PubChem ID:3018187
Update Time:2025-10-05

1-(Dimethoxymethyl)-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(dimethoxymethyl)-2-methoxy-
    • 1-(Dimethoxymethyl)-2-methoxybenzene
    • methoxybenzaldehyde dimethyl acetal
    • AKOS038065207
    • NS00061851
    • 1-?(Dimethoxymethyl)?-?2-?methoxybenzene
    • 58378-33-9
    • 7YA7TC36KK
    • 2-Methoxybenzaldehyde dimethyl acetal
    • o-Anisaldehyde, dimethyl acetal
    • SCHEMBL1918798
    • F72170
    • EN300-7472873
    • 1-(o-methoxyphenyl)-1,1-dimethoxymethane
    • DB-102796
    • DTXSID00992178
    • Inchi: 1S/C10H14O3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7,10H,1-3H3
    • InChI Key: OQLVAPNQEWZTIW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1OC)OC

Computed Properties

  • Exact Mass: 182.09432
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.033±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 120 ºC (10 Torr)
  • Flash Point: 74.0±21.8 ºC,
  • Solubility: Slightly soluble (4.7 g/l) (25 º C),
  • PSA: 27.69

1-(Dimethoxymethyl)-2-methoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D267140-100mg
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$155.00 2023-05-18
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Enamine
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Enamine
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